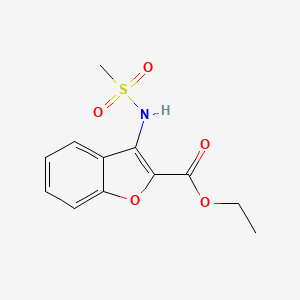
Ethyl3-(methylsulfonamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a methylsulfonamido group, and a carboxylate group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . The reaction conditions include the use of Fe(III) salt as a catalyst, an oxidant such as di-tert-butyl peroxide, and a ligand like 1,10-phenanthroline. The reaction can also be performed in the absence of a ligand. Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, benzofuran derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate include other benzofuran derivatives such as:
- Ethyl benzofuran-2-carboxylate
- Methylsulfonamido benzofuran
- Benzofuran-3-carboxylate esters
Uniqueness
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is unique due to the presence of both the methylsulfonamido group and the ethyl ester group, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and biological activity compared to other benzofuran derivatives.
Biological Activity
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is characterized by its benzofuran core, which is known for various biological activities. The synthesis of this compound typically involves the introduction of a methylsulfonamide group, which enhances its pharmacological properties. Various synthetic routes have been explored, including one-pot processes that yield high purity and yield rates .
Biological Activity
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate have shown promising results against various cancer cell lines. In particular, benzofuran-based carboxylic acids have been evaluated for their inhibitory effects on human breast cancer cells (MDA-MB-231), leading to increased cell cycle arrest and apoptosis at submicromolar concentrations .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of key enzymes involved in disease pathways. For example, benzofuran derivatives have been identified as inhibitors of the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, with binding affinity studies revealing dissociation constants in the micromolar range . This suggests that ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate may similarly interact with important enzymatic targets.
The mechanism by which ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the methylsulfonamide moiety may enhance the compound's ability to interact with biological macromolecules, potentially leading to altered signaling pathways involved in cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C12H13NO5S |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
ethyl 3-(methanesulfonamido)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-3-17-12(14)11-10(13-19(2,15)16)8-6-4-5-7-9(8)18-11/h4-7,13H,3H2,1-2H3 |
InChI Key |
HGNMLDHDDCLHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















